molecular formula C12H16O2 B103168 4-(3-Methylbutoxy)benzaldehyde CAS No. 18986-09-9

4-(3-Methylbutoxy)benzaldehyde

Cat. No.: B103168
CAS No.: 18986-09-9
M. Wt: 192.25 g/mol
InChI Key: WWBHAIFPHGGVCW-UHFFFAOYSA-N
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Description

4-(3-Methylbutoxy)benzaldehyde is an organic compound with the molecular formula C12H16O2. It is a derivative of benzaldehyde, where the aldehyde group is attached to a benzene ring substituted with a 3-methylbutoxy group at the para position. This compound is known for its applications in various chemical syntheses and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutoxy)benzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-Hydroxybenzaldehyde+3-Methylbutyl bromideK2CO3,DMF,RefluxThis compound\text{4-Hydroxybenzaldehyde} + \text{3-Methylbutyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Reflux}} \text{this compound} 4-Hydroxybenzaldehyde+3-Methylbutyl bromideK2​CO3​,DMF,Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 4-(3-Methylbutoxy)benzoic acid.

    Reduction: 4-(3-Methylbutoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Applications Overview

The compound's unique structure and properties make it suitable for several applications:

Application AreaDescription
Fragrance Industry Used as a key ingredient in perfumes and scented products, enhancing aroma and consumer appeal.
Flavoring Agents Employed in the food industry to create flavor profiles, contributing to taste enhancement.
Pharmaceuticals Investigated for potential applications in drug formulation, where its chemical properties may enhance the efficacy of active ingredients.
Organic Synthesis Utilized as an intermediate in synthesizing more complex organic compounds, aiding in developing new materials and chemicals.
Cosmetic Products Acts as a fragrance component in cosmetics, improving the sensory experience of skincare and beauty products.

Fragrance Development

In the fragrance industry, 4-(3-Methylbutoxy)benzaldehyde is valued for its pleasant aroma. It is often blended with other compounds to create unique scent profiles that appeal to consumers. Its stability and low volatility make it suitable for use in various formulations.

Flavoring Agents

This compound is used to enhance flavors in food products. Its aromatic properties contribute to the overall taste experience, making it a valuable ingredient in flavoring formulations.

Pharmaceutical Research

Research indicates that this compound may play a role in drug formulation. Its aldehyde functional group can participate in various chemical reactions, potentially leading to the development of new pharmaceutical agents with improved efficacy.

Organic Synthesis

As an intermediate in organic synthesis, this compound facilitates the production of more complex molecules. Researchers utilize it to explore new synthetic pathways and develop innovative materials.

Antioxidant Activity

Research on benzaldehyde derivatives indicates that many possess antioxidant capabilities, effectively scavenging free radicals. This property may offer protective effects against oxidative stress, suggesting further investigation into the antioxidant potential of this compound.

Mechanism of Action

The mechanism of action of 4-(3-Methylbutoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methylbutoxy)benzaldehyde: Similar structure with a 2-methylbutoxy group instead of a 3-methylbutoxy group.

    4-(Isopentyloxy)benzaldehyde: Another structural isomer with a different alkoxy group.

Uniqueness

4-(3-Methylbutoxy)benzaldehyde is unique due to the specific positioning of the 3-methylbutoxy group, which can influence its reactivity and interactions compared to its isomers. This unique structure can lead to different physical, chemical, and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Chemical Structure and Properties

The compound features a benzene ring with two substituents: a methoxy group at the 3-position and a 3-methylbutoxy group at the 4-position. This unique combination may impart distinct chemical reactivity and biological activity compared to simpler aromatic aldehydes.

Property Value
Molecular FormulaC₁₃H₁₈O₃
Molecular Weight222.29 g/mol
Structural FeaturesMethoxy & branched alkyl chain

Biological Activity Overview

While specific studies on 4-(3-Methylbutoxy)benzaldehyde are scarce, insights can be drawn from related compounds in the aromatic aldehyde class, known for diverse biological activities such as:

  • Antimicrobial Activity : Many aromatic aldehydes demonstrate antibacterial and antifungal properties. For instance, benzaldehyde derivatives have shown effectiveness against various microbial strains.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress.
  • Potential Anti-inflammatory Effects : Aromatic aldehydes may modulate inflammatory pathways, although specific data on this compound is lacking.

Case Studies and Related Research

  • Antimicrobial Activity of Similar Compounds :
    • A study on benzaldehyde derivatives indicated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of functional groups like methoxy enhances this activity due to increased lipophilicity, facilitating membrane penetration.
  • Antioxidant Activity :
    • Research on related aromatic compounds has shown that they can inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative damage in biological systems.
  • Inhibition of Enzymatic Activity :
    • Compounds structurally similar to this compound have been studied for their ability to inhibit enzymes such as aldehyde dehydrogenase (ALDH), which plays a crucial role in detoxifying aldehydes in the body. This inhibition can be significant for therapeutic applications in conditions like cancer or alcohol metabolism.

Synthetic Routes

Several synthetic methods exist for producing this compound, which may influence its biological activity through variations in purity and structural integrity:

  • Alkylation Reactions : Utilizing alkyl halides with phenolic compounds to introduce the branched alkyl chain.
  • Aldol Condensation : Employing Lewis acid catalysts to facilitate the formation of the aldehyde functional group.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Methylbutoxy)benzaldehyde, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves nucleophilic substitution or Williamson ether synthesis, where 4-hydroxybenzaldehyde reacts with 3-methylbutyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes temperature control (60–80°C), solvent selection (polar aprotic solvents enhance reactivity), and stoichiometric ratios (excess alkylating agent to drive completion). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity .
  • Validation : Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • FTIR : Confirm ether linkage (C-O-C stretch at ~1100–1250 cm⁻¹) and aldehyde group (sharp peak ~1700 cm⁻¹) .
  • NMR : ¹H-NMR shows characteristic aldehyde proton at δ 9.8–10.0 ppm and methine protons from the 3-methylbutoxy chain (δ 1.2–1.6 ppm for CH₃ groups, δ 3.4–3.6 ppm for OCH₂) .
  • X-ray Crystallography : For crystalline derivatives, SHELX software refines atomic positions and validates bond lengths/angles .

Q. What are the recommended storage and handling protocols for this compound?

  • Safety : Store at 2–8°C in amber vials to prevent aldehyde oxidation. Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar aldehydes .
  • Handling : Work under nitrogen atmosphere during synthesis to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

  • DFT Studies : Calculate frontier molecular orbitals (FMOs) to identify electrophilic sites. The aldehyde carbon (LUMO) is prone to nucleophilic attack, while the methoxy group’s electron-donating effects stabilize transition states .
  • QSPR Models : Correlate substituent effects (e.g., steric bulk of 3-methylbutoxy) with reaction rates using software like Gaussian or ORCA .

Q. What strategies resolve contradictions in reported bioactivity data for benzaldehyde derivatives?

  • Case Study : Conflicting antimicrobial results may arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardize protocols per CLSI guidelines and validate via dose-response curves. Cross-reference with structural analogs (e.g., 4-hydroxybenzaldehyde’s confirmed antioxidant activity ) to identify structure-activity relationships .

Q. How can hydrogen-bonding patterns in crystalline derivatives inform co-crystal design?

  • Graph Set Analysis : Use Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings in Schiff base derivatives). SHELXL-generated hydrogen-bond tables guide co-former selection (e.g., carboxylic acids for robust heterosynthons) .

Q. Methodological Challenges and Solutions

Q. Why do HPLC methods for quantifying this compound require derivatization, and how is this addressed?

  • Issue : Aldehydes often exhibit poor UV absorbance.
  • Solution : Derivatize with 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions to form UV-active hydrazones. Validate linearity (R² > 0.99) and LOD/LOQ via calibration curves .

Q. What crystallographic pitfalls occur during refinement of benzaldehyde derivatives, and how are they mitigated?

  • Challenge : Disordered alkoxy chains or twinning in crystals.
  • Resolution : Use SHELXL’s PART instruction to model disorder and TWIN commands for twin refinement. Validate with R₁/wR₂ convergence (< 5% discrepancy) .

Properties

IUPAC Name

4-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)7-8-14-12-5-3-11(9-13)4-6-12/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBHAIFPHGGVCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20290522
Record name 4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18986-09-9
Record name 18986-09-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69106
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(3-methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20290522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound was synthesized as in Example 24.1, using 4-hydroxybenzaldehyde (200 mg, 1.64 mmol) and 1-iodo-3-methylbutane (649 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 4-(isopentyloxy)benzaldehyde (292 mg, quant. crude) as a dark yellow oil that was used without further purification or characterization.
Quantity
200 mg
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reactant
Reaction Step One
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649 mg
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 1.00 g of p-hydroxybenzaldehyde, 1.46 g of isoamyl iodide and 1.80 g of potassium carbonate in 15 ml of N,N-dimethylformamide was stirred at room temperature for 2 days. Water was added to the reaction mixture, and the product was extracted with ethyl acetate. The ethyl acetate layer was washed in sequence with 1N sodium hydroxide, water and saturated aqueous solution of sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 1.34 g of p-(3-methylbutoxy)benzaldehyde.
Quantity
1 g
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reactant
Reaction Step One
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1.46 g
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reactant
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1.8 g
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(3-Methylbutoxy)benzaldehyde
4-(3-Methylbutoxy)benzaldehyde
4-(3-Methylbutoxy)benzaldehyde
4-(3-Methylbutoxy)benzaldehyde
4-(3-Methylbutoxy)benzaldehyde
4-(3-Methylbutoxy)benzaldehyde

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